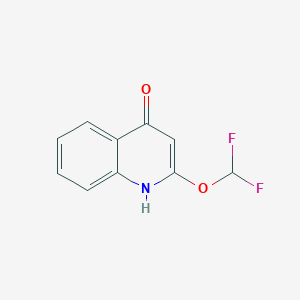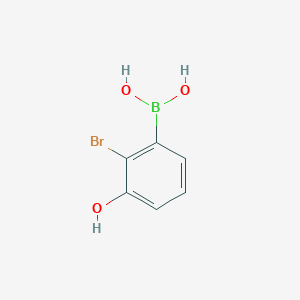
2-(Difluoromethoxy)-4-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-4-hidroxiquinolina es un compuesto químico que pertenece a la clase de los derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal. La presencia del grupo difluorometoxi en este compuesto aumenta su estabilidad química y actividad biológica, convirtiéndolo en un compuesto de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Difluorometoxi)-4-hidroxiquinolina generalmente implica la introducción del grupo difluorometoxi en la estructura de la quinolina. Un método común implica la reacción de 4-hidroxiquinolina con agentes difluorometilantes bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente, como dimetilsulfóxido (DMSO), a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de 2-(Difluorometoxi)-4-hidroxiquinolina puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede aumentar el rendimiento y la pureza del compuesto. Además, el uso de técnicas avanzadas de purificación, como la cromatografía, garantiza la eliminación de impurezas y subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Difluorometoxi)-4-hidroxiquinolina sufre varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar derivados de quinona.
Reducción: El anillo de quinolina puede reducirse para formar derivados de tetrahidroquinolina.
Sustitución: El grupo difluorometoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-4-hidroxiquinolina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se investiga su potencial efecto terapéutico, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)-4-hidroxiquinolina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas e inhibir su actividad, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la replicación del ADN, mostrando así propiedades antimicrobianas o anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
2-(Trifluorometoxi)-4-hidroxiquinolina: Estructura similar pero con un grupo trifluorometoxi en lugar de un grupo difluorometoxi.
4-Hidroxiquinolina: Carece del grupo difluorometoxi pero comparte la estructura central de quinolina.
2-(Difluorometoxi)anilina: Contiene el grupo difluorometoxi pero tiene un núcleo de anilina en lugar de quinolina.
Singularidad
2-(Difluorometoxi)-4-hidroxiquinolina es única debido a la presencia de ambos grupos, difluorometoxi e hidroxilo, en el anillo de quinolina. Esta combinación aumenta su estabilidad química y actividad biológica, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C10H7F2NO2 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-8(14)6-3-1-2-4-7(6)13-9/h1-5,10H,(H,13,14) |
Clave InChI |
LCYWEIVCHFMRIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)




![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)

![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)


